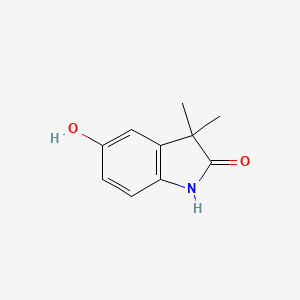
5-Hydroxy-3,3-diméthylindolin-2-one
Vue d'ensemble
Description
5-Hydroxy-3,3-dimethylindolin-2-one, commonly referred to as 5-hydroxy-3,3-dimethylindolin-2-one (HDMI), is a naturally occurring compound found in a variety of plants, fungi, and other organisms. HDMI is a member of the indole family, which is a class of compounds that have a wide range of biological activities. It has been used in scientific research for its ability to modulate the activity of various enzymes and receptors and has been studied for its potential therapeutic applications.
Applications De Recherche Scientifique
Synthèse de ligands complexes
5-Hydroxy-3,3-diméthylindolin-2-one: sert de précurseur dans la synthèse de ligands complexes. Des chercheurs ont développé un nouveau ligand, 3-((2-hydroxy-phényl)imino)-2-(5-méthoxy-3,3-diméthylindolin-2-ylidène)propanal (LOH), à partir de ce composé . Ces ligands peuvent se lier aux ions des métaux de transition, formant des complexes qui jouent un rôle crucial dans la catalyse et la science des matériaux.
Agents neuroprotecteurs
Les dérivés du composé sont étudiés pour leur potentiel en tant qu'agents neuroprotecteurs. En synthétisant de nouveaux dérivés de 2,3-dihydroindole, les chercheurs visent à créer des analogues de l'hormone endogène mélatonine, qui possède des propriétés neuroprotectrices . Cette application est significative dans le développement de traitements pour les maladies neurodégénératives.
Affinités de liaison des récepteurs à la mélatonine
Le composé est utilisé dans la synthèse de molécules ayant une forte affinité de liaison aux récepteurs à la mélatonine. Ces molécules ont des applications dans la régulation des rythmes circadiens et pourraient être utilisées dans le traitement des troubles du sommeil .
Réduction chimiosélective
En chimie synthétique, This compound est impliqué dans des processus de réduction chimiosélective. Ceci est crucial pour la synthèse sélective de groupes fonctionnels spécifiques dans des molécules complexes, ce qui a de vastes implications en chimie médicinale .
Capteurs chimiques optiques
Les dérivés du composé sont également étudiés pour leur utilisation dans les capteurs chimiques optiques. Ces capteurs peuvent détecter des espèces chimiques spécifiques ou des changements dans l'environnement, ce qui est essentiel pour surveiller les polluants ou détecter des substances dangereuses .
Intermédiaires pharmaceutiques
Enfin, This compound est un intermédiaire clé dans l'industrie pharmaceutique. Il est utilisé dans la synthèse de divers médicaments, y compris ceux ayant des activités antidépressives et hypotensives .
Safety and Hazards
Mécanisme D'action
Target of Action
5-Hydroxy-3,3-dimethylindolin-2-one is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that 5-Hydroxy-3,3-dimethylindolin-2-one may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-Hydroxy-3,3-dimethylindolin-2-one may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological processes , suggesting that this compound may also affect multiple biochemical pathways.
Result of Action
Given the diverse biological activities of indole derivatives , this compound may have a wide range of effects at the molecular and cellular levels.
Analyse Biochimique
Biochemical Properties
5-Hydroxy-3,3-dimethylindolin-2-one plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme α-glucosidase, where 5-Hydroxy-3,3-dimethylindolin-2-one acts as an inhibitor . This interaction is crucial as it can influence the breakdown of carbohydrates and glucose metabolism. Additionally, it has been shown to interact with α-amylase, albeit to a lesser extent . These interactions highlight the compound’s potential in modulating metabolic pathways.
Cellular Effects
5-Hydroxy-3,3-dimethylindolin-2-one has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have shown that it can induce cytotoxic effects in certain cancer cell lines, leading to programmed cell death . This effect is mediated through the modulation of signaling pathways that control cell proliferation and apoptosis.
Molecular Mechanism
The molecular mechanism of 5-Hydroxy-3,3-dimethylindolin-2-one involves several key interactions at the molecular level. It binds to the active sites of enzymes such as α-glucosidase and α-amylase, inhibiting their activity . This inhibition is achieved through specific binding interactions that block the enzyme’s ability to catalyze its substrate. Additionally, 5-Hydroxy-3,3-dimethylindolin-2-one can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Hydroxy-3,3-dimethylindolin-2-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Hydroxy-3,3-dimethylindolin-2-one remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained cytotoxic effects in cell cultures, indicating its potential for prolonged therapeutic applications.
Dosage Effects in Animal Models
The effects of 5-Hydroxy-3,3-dimethylindolin-2-one vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as the inhibition of α-glucosidase activity . At higher doses, it can lead to toxic or adverse effects, including liver toxicity and other systemic effects . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
5-Hydroxy-3,3-dimethylindolin-2-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 isoforms CYP1A2 and CYP2A5, which play a role in its metabolism . These interactions can influence the metabolic flux and levels of various metabolites. The compound’s metabolism also involves its conversion to other bioactive metabolites, which can further modulate its biological effects.
Transport and Distribution
The transport and distribution of 5-Hydroxy-3,3-dimethylindolin-2-one within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, indicating its potential for central nervous system effects . Additionally, it is distributed to various tissues, including the liver, intestines, and brain, where it can exert its biological effects.
Subcellular Localization
5-Hydroxy-3,3-dimethylindolin-2-one is localized to specific subcellular compartments, which can influence its activity and function. The compound has been observed to accumulate in the cytoplasm and nucleus of cells, where it can interact with various biomolecules. Post-translational modifications and targeting signals may direct the compound to these compartments, enhancing its biological activity.
Propriétés
IUPAC Name |
5-hydroxy-3,3-dimethyl-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-10(2)7-5-6(12)3-4-8(7)11-9(10)13/h3-5,12H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMYKLYNZCWHTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)O)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360928 | |
| Record name | 5-Hydroxy-3,3-dimethylindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80711-56-4 | |
| Record name | 5-Hydroxy-3,3-dimethylindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hydroxy-3,3-dimethylindolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 5-hydroxy-3,3-dimethylindolin-2-one synthesized?
A1: 5-Hydroxy-3,3-dimethylindolin-2-one is synthesized through a photochemical reaction. N-(Cyclohexyl)dimethylketenimine reacts with p-benzoquinone under light irradiation to yield the 1:1 adduct, 1-cyclohexyl-5-hydroxy-3,3-dimethylindolin-2-one []. The proposed mechanism involves a photoaddition step followed by a rearrangement.
Q2: What is the structure of 5-hydroxy-3,3-dimethylindolin-2-one?
A2: While the research paper [] doesn't provide a detailed spectroscopic characterization of 5-hydroxy-3,3-dimethylindolin-2-one, it describes the compound as a 1:1 adduct formed from the reaction of N-(Cyclohexyl)dimethylketenimine and p-benzoquinone. This information, combined with the proposed mechanism, suggests the structure consists of an indolin-2-one core with a hydroxyl group at the 5-position, two methyl groups at the 3-position, and a cyclohexyl group attached to the nitrogen atom of the indoline ring.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



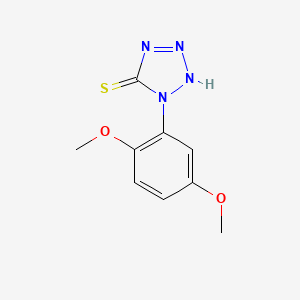
![3-Amino-7-methoxy-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270577.png)
![3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270581.png)
![8-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270583.png)

![N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B1270585.png)
![1-[2-(2-bromophenoxy)ethyl]-1H-imidazole](/img/structure/B1270590.png)
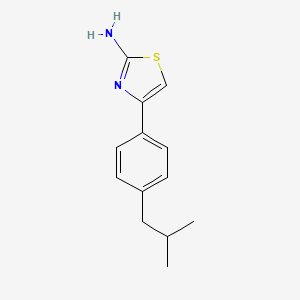
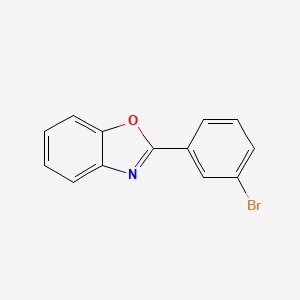
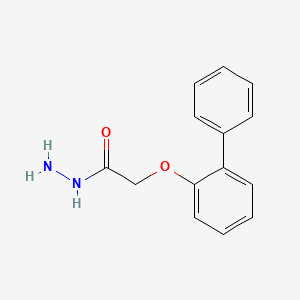

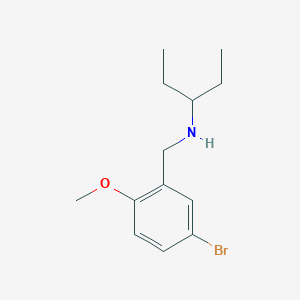
![N-[(4-nitrophenyl)methyl]pentan-3-amine](/img/structure/B1270600.png)
![N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine](/img/structure/B1270602.png)